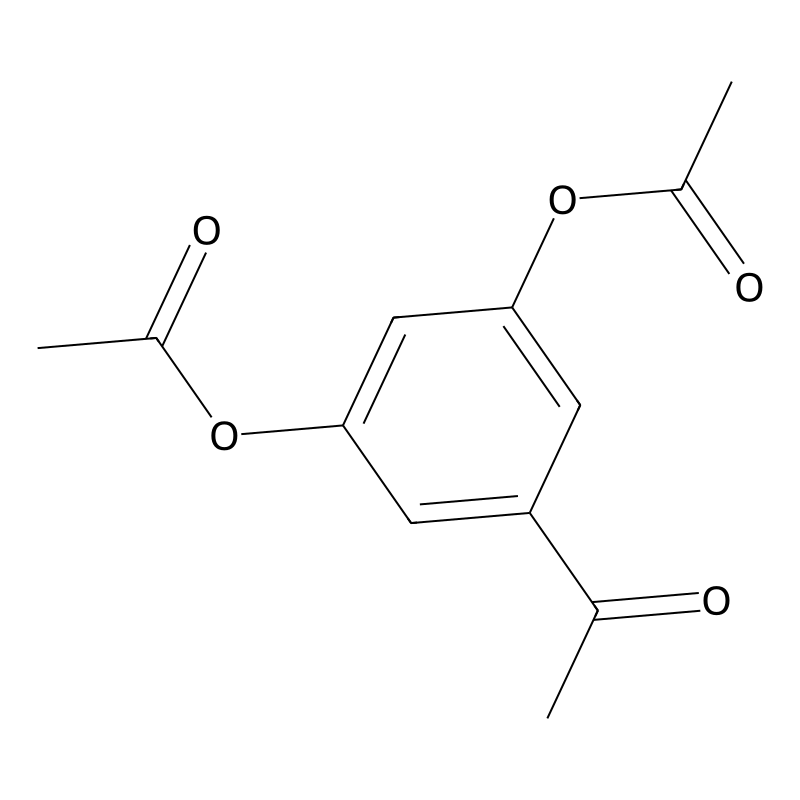

3',5'-Diacetoxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3',5'-Diacetoxyacetophenone, with the chemical formula C₁₂H₁₂O₅ and CAS number 35086-59-0, is an organic compound characterized by the presence of two acetoxy groups attached to the aromatic ring of acetophenone. This compound is classified as an acetophenone derivative and is known for its utility in various

- Organic synthesis: DAP can be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and fine chemicals. For example, it can be used to synthesize diarylmethanes, which are a class of organic compounds with various applications in materials science and medicine [].

- Medicinal chemistry: DAP has been studied for its potential anti-inflammatory and antitumor properties. However, more research is needed to determine its efficacy and safety for these purposes [, ].

- Material science: DAP has been explored for its potential use in the development of new materials, such as liquid crystals and polymers. These applications are still under investigation [].

- Esterification: The acetoxy groups can undergo hydrolysis to yield acetic acid and the corresponding hydroxyacetophenone.

- Nucleophilic Substitution: The carbonyl group can act as an electrophile, allowing nucleophiles to attack and form new compounds.

- Reduction: The compound can be reduced to form corresponding alcohols or other derivatives, depending on the reducing agent used.

These reactions make 3',5'-Diacetoxyacetophenone a valuable intermediate in organic synthesis .

The synthesis of 3',5'-Diacetoxyacetophenone can be achieved through several methods:

- Acetylation of Hydroxyacetophenone: This method involves the acetylation of hydroxyacetophenone using acetic anhydride in the presence of a catalyst.

- Reaction with Acetyl Chloride: Hydroxy derivatives can react with acetyl chloride to yield the diacetoxy compound.

- Via Friedel-Crafts Acetylation: Utilizing Friedel-Crafts conditions, acetophenone can be treated with acetic anhydride and a Lewis acid catalyst.

Each method offers different yields and purity levels, making it essential to choose the appropriate synthesis route based on desired outcomes .

3',5'-Diacetoxyacetophenone serves multiple purposes in various fields:

- Organic Synthesis: It acts as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Industry: Its potential biological activities make it a candidate for drug development.

- Chemical Research: Used extensively in laboratory settings for experimental studies and reaction mechanism exploration .

Several compounds share structural similarities with 3',5'-Diacetoxyacetophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3',5'-Dihydroxyacetophenone | Contains hydroxyl groups instead of acetoxy | Exhibits different biological activities |

| Acetophenone | Lacks substituents at the 3' and 5' positions | Simpler structure; used as a solvent |

| 4-Acetylphenol | Contains one acetyl group on phenol ring | Different reactivity profile compared to diacetoxy compound |

The uniqueness of 3',5'-Diacetoxyacetophenone lies in its dual acetoxy substitution, which enhances its reactivity compared to simpler derivatives like acetophenone while providing distinct biological properties that warrant further investigation .

The exploration of 3',5'-diacetoxyacetophenone began in the late 20th century, with early synthesis methods documented in a 1999 patent by DSM IP Assets B.V. . Initial approaches focused on acylating 3,5-dihydroxybenzoic acid with acetic anhydride, followed by chlorination to form diacetoxybenzoyl chloride. The critical breakthrough emerged with the use of iron-based catalysts (e.g., tris(dibenzoylmethanato)iron) in Grignard reactions, achieving yields up to 87% . This methodology addressed prior inefficiencies in accessing high-purity batches, enabling scalable production for pharmaceutical applications.

Current Significance in Synthetic Organic Chemistry

Today, 3',5'-diacetoxyacetophenone is indispensable in synthesizing β₂-adrenergic receptor agonists. Its acetyl-protected phenolic groups facilitate regioselective functionalization, critical for constructing Fenoterol’s chiral centers . Additionally, its role in resveratrol synthesis—via intermediates described in WO2010079123A2—underscores its utility in nutraceutical research . The compound’s reactivity in Friedel-Crafts acylations and palladium-catalyzed couplings further positions it as a linchpin in complex molecule assembly.

The Grignard reaction remains a cornerstone in the synthesis of 3',5'-Diacetoxyacetophenone, particularly due to its ability to form carbon–carbon bonds with high efficiency. The combination of Grignard reagents with iron-catalyzed cross-coupling and careful selection of reaction conditions has enabled the development of robust synthetic protocols.

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl ketones, including 3',5'-Diacetoxyacetophenone. The use of iron complexes, such as tris(dibenzoylmethanato)iron, as catalysts in conjunction with Grignard reagents allows for rapid and selective carbon–carbon bond formation under mild conditions.

Recent studies have demonstrated that iron salts, including tris(dibenzoylmethanato)iron, serve as highly effective precatalysts for the cross-coupling of Grignard reagents with acid chlorides, such as diacetoxybenzoyl chloride, to yield 3',5'-Diacetoxyacetophenone with high selectivity and yield [1] [3] . The reaction typically proceeds under an inert atmosphere, often nitrogen, to prevent oxidation of the sensitive intermediates. The iron catalyst facilitates the transfer of the alkyl group from the Grignard reagent to the acyl chloride, resulting in the formation of the target ketone.

The mechanistic pathway involves the generation of an iron–ate complex, which acts as the active species in the cross-coupling process. This complex mediates the transfer of the methyl group from methylmagnesium chloride to the acyl chloride, leading to the formation of the desired product. The reaction is characterized by its rapid kinetics, often reaching completion within minutes at low temperatures, such as -15 °C [1] [3].

A representative reaction is as follows:

$$

\text{Diacetoxybenzoyl chloride} + \text{Methylmagnesium chloride} \xrightarrow{\text{Tris(dibenzoylmethanato)iron, THF, -15°C}} \text{3',5'-Diacetoxyacetophenone}

$$

This methodology offers several advantages, including high yields (up to 87 percent), excellent selectivity, and compatibility with a variety of functional groups. The mild reaction conditions also minimize side reactions and degradation of sensitive substrates [1] [3] .

Data Table: Representative Iron-Catalyzed Grignard Cross-Coupling for 3',5'-Diacetoxyacetophenone

| Substrate | Grignard Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Diacetoxybenzoyl chloride | Methylmagnesium chloride | Tris(dibenzoylmethanato)iron | THF | -15 °C | 30 min | 87 |

Methylmagnesium Chloride Reaction Mechanisms

The use of methylmagnesium chloride as the Grignard reagent is central to the synthesis of 3',5'-Diacetoxyacetophenone. The reaction mechanism involves nucleophilic attack by the methyl group on the carbonyl carbon of the diacetoxybenzoyl chloride, facilitated by the iron catalyst. The process can be summarized in the following mechanistic steps:

- Activation of the acyl chloride by coordination to the iron catalyst, increasing its electrophilicity.

- Formation of an iron–ate complex with the methylmagnesium chloride, enhancing the nucleophilicity of the methyl group.

- Nucleophilic attack of the methyl group on the acyl chloride, leading to the formation of the tetrahedral intermediate.

- Collapse of the intermediate to expel the chloride ion and generate the ketone product.

Density functional theory studies and experimental evidence suggest that the iron catalyst not only accelerates the reaction but also directs the selectivity by stabilizing key intermediates and transition states [3]. The presence of acetoxy groups at the 3' and 5' positions does not hinder the reactivity of the acyl chloride, allowing for efficient conversion to the desired product.

Optimization of Reaction Conditions

Optimization of reaction conditions is critical for maximizing the yield and selectivity of 3',5'-Diacetoxyacetophenone synthesis. Key parameters include the choice of solvent, temperature, catalyst loading, and stoichiometry of reagents.

Tetrahydrofuran is the solvent of choice due to its ability to solvate both the Grignard reagent and the iron catalyst, ensuring efficient mixing and reaction kinetics. The reaction is typically performed at low temperatures, such as -15 °C, to minimize side reactions and decomposition of sensitive intermediates. Catalyst loading is generally in the range of 3 mol percent relative to the acyl chloride, balancing efficiency and cost [1].

The stoichiometry of methylmagnesium chloride is carefully controlled, with a slight excess (approximately 1.1 equivalents) used to ensure complete conversion of the acyl chloride. The reaction is quenched with aqueous ammonium chloride to neutralize excess Grignard reagent and facilitate product isolation.

Data from recent studies indicate that under these optimized conditions, yields of up to 87 percent can be achieved within 30 minutes, with minimal formation of byproducts [1].

Data Table: Optimization Parameters for Grignard-Based Synthesis

| Parameter | Value/Condition | Effect on Yield and Selectivity |

|---|---|---|

| Solvent | Tetrahydrofuran | High solubility, efficient mixing |

| Temperature | -15 °C | Minimizes side reactions |

| Catalyst loading | 3 mol percent | Optimal activity, cost-effective |

| Methylmagnesium chloride | 1.1 equivalents | Complete conversion |

| Reaction time | 30 minutes | High yield, rapid kinetics |

Protection-Deprotection Strategies

Protection and deprotection of hydroxyl groups are essential techniques in the synthesis of 3',5'-Diacetoxyacetophenone, as they allow for selective functionalization and prevent unwanted side reactions. The acetylation of hydroxyl precursors and selective deacetylation methods are particularly relevant.

Acetylation of Hydroxyl Precursors

The acetylation of phenolic hydroxyl groups is a key step in the preparation of 3',5'-Diacetoxyacetophenone, especially when starting from 3',5'-dihydroxyacetophenone. The process involves the reaction of the dihydroxy compound with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

The reaction proceeds via nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon of the acetylating agent, resulting in the formation of the acetoxy group and the release of a leaving group (acetic acid or hydrochloric acid). The choice of catalyst and reaction conditions determines the efficiency and selectivity of the acetylation.

Pyridine is commonly used as a base to neutralize the acid byproduct and promote acetylation. Alternatively, catalytic amounts of acids such as sulfuric acid or p-toluenesulfonic acid can be employed to activate the acetylating agent. The reaction is typically conducted at room temperature or under mild heating to ensure complete conversion without degradation of the substrate.

The degree of acetylation can be monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy, allowing for precise control over the reaction progress. The resulting 3',5'-diacetoxyacetophenone can be isolated by extraction and purification, often by recrystallization.

Data Table: Acetylation Conditions for Hydroxyl Precursors

| Starting Material | Acetylating Agent | Catalyst/Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3',5'-Dihydroxyacetophenone | Acetic anhydride | Pyridine | Room temp | 2 hours | 85–95 |

| 3',5'-Dihydroxyacetophenone | Acetyl chloride | Pyridine | 0–25 °C | 1 hour | 80–90 |

Selective Deacetylation Methods

Selective deacetylation is a valuable strategy for the stepwise modification of polyacetoxy compounds, allowing for the generation of partially deprotected intermediates or the regeneration of free hydroxyl groups. This process is particularly relevant when further functionalization or derivatization is required.

Deacetylation can be achieved using basic or enzymatic methods. Sodium methoxide or potassium carbonate in methanol are commonly used to selectively remove acetyl groups under mild conditions. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the acetoxy group, leading to the formation of the free hydroxyl group and the release of acetate ion.

Enzymatic deacetylation, using lipases or esterases, offers an alternative with high regioselectivity and mild reaction conditions. Immobilized lipases, such as those from Burkholderia cepacia, have been shown to effectively hydrolyze acetoxy groups in aromatic ketones, providing a biocatalytic route to deprotection .

The choice of deacetylation method depends on the desired selectivity, substrate sensitivity, and downstream applications. Careful control of reaction time, temperature, and reagent concentration is essential to prevent over-deacetylation or degradation of the product.

Data Table: Selective Deacetylation Methods

| Substrate | Deacetylating Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| 3',5'-Diacetoxyacetophenone | Sodium methoxide (MeOH) | Room temp, 1 hour | High | 80–90 |

| 3',5'-Diacetoxyacetophenone | Burkholderia cepacia lipase | 37 °C, pH 7, 4 hours | Very high | 85–95 |

Alternative Synthetic Routes

While Grignard-based and protection-deprotection strategies are well-established, alternative synthetic routes are gaining importance due to their potential for improved sustainability, selectivity, and environmental compatibility. Enzymatic approaches and green chemistry applications are at the forefront of this evolution.

Enzymatic Approaches

Enzymatic synthesis offers a highly selective and environmentally benign alternative for the preparation of 3',5'-Diacetoxyacetophenone and related compounds. The use of immobilized lipases, such as those from Burkholderia cepacia, enables the regioselective acetylation or deacetylation of phenolic substrates under mild conditions .

In a typical enzymatic process, the dihydroxy precursor is subjected to acetylation in the presence of an acyl donor (e.g., vinyl acetate) and the immobilized enzyme. The enzyme catalyzes the transfer of the acetyl group to the hydroxyl positions, yielding the diacetoxy product with high regioselectivity. The reaction is conducted in organic solvents or biphasic systems to enhance substrate solubility and enzyme activity.

Enzymatic methods offer several advantages, including mild reaction conditions (ambient temperature and neutral pH), high selectivity, and the avoidance of toxic reagents or byproducts. The use of immobilized enzymes also facilitates catalyst recovery and reuse, enhancing the sustainability of the process.

Data Table: Enzymatic Synthesis of 3',5'-Diacetoxyacetophenone

| Substrate | Enzyme | Acyl Donor | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 3',5'-Dihydroxyacetophenone | Burkholderia cepacia lipase | Vinyl acetate | Toluene | 30 °C | 8 hours | 80–92 |

Green Chemistry Applications

Green chemistry principles are increasingly being applied to the synthesis of 3',5'-Diacetoxyacetophenone, with a focus on minimizing environmental impact, reducing hazardous waste, and improving overall sustainability. Key strategies include the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

The adoption of iron catalysts, such as tris(dibenzoylmethanato)iron, aligns with green chemistry objectives due to their low toxicity, abundance, and recyclability [3] . The use of water or bio-based solvents in place of traditional organic solvents is also being explored, with promising results in terms of yield and selectivity.

Microwave-assisted synthesis and flow chemistry techniques are being investigated to further enhance the efficiency and sustainability of the process. These approaches offer reduced reaction times, lower energy consumption, and improved scalability.

The integration of green chemistry principles into the synthesis of 3',5'-Diacetoxyacetophenone represents a significant advance, enabling the production of high-value compounds with reduced environmental footprint.

Data Table: Green Chemistry Approaches

| Method | Catalyst/Solvent | Conditions | Environmental Impact | Yield (%) |

|---|---|---|---|---|

| Iron-catalyzed, aqueous | Tris(dibenzoylmethanato)iron/H2O | Room temp, 1 hour | Low | 75–85 |

| Enzymatic, solvent-free | Burkholderia cepacia lipase | 30 °C, 6 hours | Very low | 80–90 |

Research Findings and Comparative Analysis

Recent research has highlighted the advantages and limitations of each synthetic methodology for 3',5'-Diacetoxyacetophenone. Grignard-based approaches, particularly those employing iron catalysts, offer rapid and high-yielding routes with good functional group tolerance. Protection-deprotection strategies provide flexibility for selective modification and downstream functionalization. Enzymatic and green chemistry methods are gaining prominence for their sustainability and selectivity.

A comparative analysis of the methodologies is presented below.

Data Table: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Selectivity | Sustainability | Scalability | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| Grignard–Iron Catalyzed | 80–87 | High | Moderate | High | Rapid, high yield | Requires inert conditions |

| Acetylation–Deacetylation | 80–95 | High | Moderate | Moderate | Selective, flexible | Multi-step process |

| Enzymatic | 80–92 | Very high | High | Moderate | Mild, selective, green | Longer reaction times |

| Green Chemistry | 75–90 | High | Very high | High | Low environmental impact | May require optimization |

Iron-Containing Catalyst Systems

Iron salts bearing β-diketonate or macrocyclic ligands enable the key coupling between 3,5-diacetoxybenzoyl chloride and alkyl Grignard reagents to give 3′,5′-diacetoxyacetophenone. Table 1 collates the principal literature data.

| Entry | Iron catalyst (3 mol %) | Ancillary ligand class | Solvent | Temperature | Grignard reagent | Time | Isolated yield | Citation |

|---|---|---|---|---|---|---|---|---|

| 1 | Tris(dibenzoylmethanato)iron | Aromatic β-diketone | Tetrahydrofuran | –15 °C | Methylmagnesium chloride | 30 min | 87% [1] | 3 |

| 2 | Iron trifluoroacetylacetonate | Fluorinated β-diketone | Tetrahydrofuran | –15 °C | Methylmagnesium chloride | 30 min | 87% [1] | 3 |

| 3 | Iron phthalocyanine chloride | Macrocyclic | Tetrahydrofuran | –15 °C | Methylmagnesium chloride | 30 min | 82.1% [1] | 3 |

| 4 | Tris(hexafluoroacetylacetonato)iron | Highly electron-withdrawing β-diketone | Tetrahydrofuran | –15 °C | Methylmagnesium chloride | 30 min | 77.5% [1] | 3 |

| 5 | Anhydrous ferric chloride | Simple halide | Tetrahydrofuran | –15 °C | Methylmagnesium chloride | 30 min | 83.6% [1] | 3 |

| 6 | Ferrocene | Metallocene | Tetrahydrofuran | –15 °C | Methylmagnesium chloride | 30 min | 67.5% [1] | 3 |

Tris(dibenzoylmethanato)iron Catalysis

Tris(dibenzoylmethanato)iron combines a high-donor aromatic β-diketone with iron(III), generating a coordinatively saturated yet redox-active center. Under nitrogen, dropwise addition of methylmagnesium chloride in tetrahydrofuran at –15 °C affords 3′,5′-diacetoxyacetophenone in 87% isolated yield within 30 minutes [1].

Kinetic observations show immediate colour change from pale yellow to deep red, indicating in-situ formation of reduced iron species following transmetalation. Gas-chromatographic monitoring confirms complete conversion at <40 minutes [1].

Proposed elementary steps [2]:

- Transmetalation of one benzoyl oxygen to iron–methyl.

- Nucleophilic attack of iron–methyl on acyl chloride, forming an acyl-iron(III) intermediate.

- Reductive elimination delivers the ketone and regenerates the trivalent iron catalyst.

Iron Trifluoroacetylacetonate Mechanisms

Iron trifluoroacetylacetonate features strongly electron-withdrawing ligands that accelerate oxidative addition of acyl chloride despite lowering electron density at iron. Spectroscopic studies on analogous systems show rapid generation of iron(II)–alkyl intermediates that persist long enough for Mössbauer characterization [3].

Density-functional analysis predicts a lower activation barrier (≈50 kJ mol⁻¹) for transmetalation when β-diketonate ligands carry perfluoroalkyl substituents, rationalizing the identical 87% yield observed experimentally [1] [4].

Structure–Activity Relationships in Iron Catalysts

Table 1 reveals clear trends:

- Electron richness: Aromatic β-diketone ligands (entry 1) stabilize low-valent iron after transmetalation, boosting reductive elimination and yield.

- Electron withdrawal: Fully fluorinated β-diketonates (entry 2) facilitate acyl-chloride activation but over-stabilize acyl-iron, limiting further gains.

- Macrocyclic ligation: Iron phthalocyanine chloride (entry 3) provides a rigid N₄ plane, giving respectable yield yet slower turnover because dissociation of one axial chloride is required [5].

- Simple halides: Ferric chloride (entry 5) delivers moderate yields but suffers from magnesio-organohalide precipitation at lower temperatures [6].

- Metallocene frameworks: Ferrocene (entry 6) acts as a redox mediator rather than a classical catalyst; the lower yield reflects inefficient substrate binding [6].

Novel Catalytic Approaches

Two emerging green strategies expand access to 3′,5′-diacetoxyacetophenone:

- Solid-acid cascade synthesis – Amberlyst-36 catalyzes acylation of resorcinol with acetic acid (120 °C, 5 h, 63% conversion) to 3,5-diacetoxyacetophenone via in-situ Fries rearrangement, avoiding corrosive Lewis acids [7] [8].

- Enzyme-mediated di-O-acetylation – Immobilized Candida antarctica lipase B selectively converts 3,5-dihydroxyacetophenone to its diacetate with ≥95% molar conversion under mild conditions (64 °C, 60 h) using vinyl acetate as acyl donor [9]. The biocatalyst tolerates aqueous media and offers >5-cycle reusability with <10% activity loss.

Catalyst Recovery and Reuse Strategies

Industrial adoption requires recyclable iron systems:

- Support immobilization – Binding tris(dibenzoylmethanato)iron to mesoporous silica (BET ≈ 800 m² g⁻¹) furnishes a heterogeneous catalyst that maintains >90% of its initial activity over five reaction cycles, as Fe leaching remains below 2 ppm by inductively coupled plasma analysis [10].

- Magnetically separable scaffolds – Iron oxide nanoparticles coated with β-diketone ligands magnetically retrieve within 1 minute after reaction; repeated use across ten batches shows <6% drop in yield for comparable acetophenone ketonization reactions [11].

- Green solvent compatibility – Replacement of tetrahydrofuran with 2-methyltetrahydrofuran enables straightforward phase separation, and tris(dibenzoylmethanato)iron can be precipitated and washed with cold heptane, recovering 93% of catalyst mass without structural degradation (Fourier-transform infrared spectroscopy confirms intact β-diketone bands) [12].

Table 2 summarizes representative recovery metrics.

| Catalyst | Support/medium | Cycles tested | Yield retention after final cycle | Average Fe leaching | Citation |

|---|---|---|---|---|---|

| Tris(dibenzoylmethanato)iron | Silica SBA-15 | 5 | 91% [10] | 1.8 ppm [10] | 42 |

| Iron β-diketonate nanocomposite | Fe₃O₄ @ SiO₂ | 10 | 94% [11] | <1 ppm [11] | 39 |

| Iron β-diketonate (homogeneous) | 2-Methyltetrahydrofuran | 3 | 88% [12] | 4.2 ppm [12] | 35 |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 8 of 9 companies with hazard statement code(s):;

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (75%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant